alpha-Mannofuranuronic acid gamma-lactone
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Overview
Description
Alpha-mannofuranuronic acid gamma-lactone is a carbohydrate lactone obtained by intramolecular condensation of the 6-carboxy group with the 3-hydroxy group of alpha-mannofuranuronic acid. It has a role as a metabolite. It is a furofuran, a gamma-lactone and a carbohydrate lactone.
Scientific Research Applications
Chemical Synthesis and Properties
- Alpha-Mannofuranuronic acid gamma-lactone is produced through chemical reactions involving methyl aldohexopyranosides with alkaline hydrogen peroxide. This process results in d-glycosiduronic acids, which upon dehydration yield gamma lactones, including alpha-mannofuranuronic acid gamma-lactone. The study highlights the retention of the glycosidic methyl group during the oxidation reactions and pyranose-furanose interconversions, which is significant in understanding the chemical properties of these lactones (Salam & Isbell, 1982).
Biological Activities and Applications
- Gamma lactones, which include compounds like alpha-mannofuranuronic acid gamma-lactone, are key structural units in a variety of natural products and exhibit significant bioactivity against numerous biological targets. These lactones are used in diverse applications, including the inhibition of homoserine transacetylase (HTA) from Haemophilus influenzae, showing potential for therapeutic uses (Elford et al., 2009).
Enzymatic Interactions
- A novel lactonohydrolase enzyme from Fusarium oxysporum has been shown to catalyze the hydrolysis of aldonate lactones to corresponding aldonic acids. This includes the hydrolysis of compounds like L-mannono-gamma-lactone, closely related to alpha-mannofuranuronic acid gamma-lactone. The study reveals insights into the enzymatic interactions and potential biotechnological applications of these lactones (Shimizu et al., 1992).
Antimicrobial Properties
- Studies have shown that certain lactones, including those related to alpha-mannofuranuronic acid gamma-lactone, possess antimicrobial properties. These lactones inhibit the growth of bacteria and fungi, demonstrating their potential as antimicrobial agents in various applications (Miyazawa et al., 2000).
Implications in Cancer Research
- Some lactones, including alpha-mannofuranuronic acid gamma-lactone, have been studied for their potential anti-cancer properties. They have shown activity against cancer cell lines, suggesting their potential use in cancer research and therapy (Lee et al., 1987).
properties
Product Name |
alpha-Mannofuranuronic acid gamma-lactone |
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Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(2S,3S,3aR,6R,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3+,4+,5-/m0/s1 |
InChI Key |
OGLCQHRZUSEXNB-BGAHWBHHSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]2[C@@H]([C@H](C(=O)O2)O)O[C@@H]1O)O |
SMILES |
C1(C2C(C(C(=O)O2)O)OC1O)O |
Canonical SMILES |
C1(C2C(C(C(=O)O2)O)OC1O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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